molecular formula C26H22BF4N B7778877 2,4,6-Triphenyl-1-(prop-2-en-1-yl)pyridinium tetrafluoroborate

2,4,6-Triphenyl-1-(prop-2-en-1-yl)pyridinium tetrafluoroborate

Cat. No.: B7778877
M. Wt: 435.3 g/mol
InChI Key: RKDGGEWCQKAVSX-UHFFFAOYSA-N
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Description

2,4,6-Triphenyl-1-(prop-2-en-1-yl)pyridinium tetrafluoroborate: is an organic compound known for its unique structure and properties. It is a pyridinium salt with a tetrafluoroborate counterion, and it has applications in various fields such as organic synthesis, catalysis, and electrochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the application. In catalysis, it acts as an electron transfer agent, facilitating the transfer of electrons between reactants. In biological systems, it can interact with molecular targets such as enzymes and proteins, influencing their activity and function .

Properties

IUPAC Name

2,4,6-triphenyl-1-prop-2-enylpyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N.BF4/c1-2-18-27-25(22-14-8-4-9-15-22)19-24(21-12-6-3-7-13-21)20-26(27)23-16-10-5-11-17-23;2-1(3,4)5/h2-17,19-20H,1,18H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDGGEWCQKAVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C=CC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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